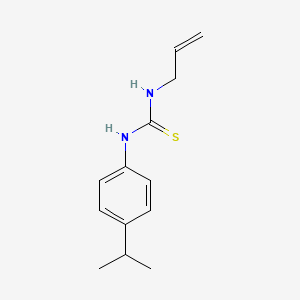

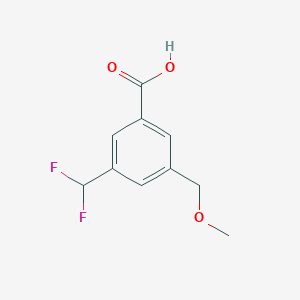

![molecular formula C17H24N4O3 B2597826 N-(2-(butyl(methyl)amino)ethyl)-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide CAS No. 886895-84-7](/img/structure/B2597826.png)

N-(2-(butyl(methyl)amino)ethyl)-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a derivative of pyrimidine, which is an aromatic heterocyclic compound . Pyrimidines are known to display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Synthesis Analysis

The synthesis of such compounds often involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido [2,3- d ]pyrimidin-5-one accompanied by the elimination of N, N -dimethylpropionamide, N -methylation, and condensation at the methyl group .Molecular Structure Analysis

The molecular structure of the molecules was accurately drawn using ChemDraw Ultra software, then optimized at density functional theory (DFT) using Becke’s three-parameter Lee–Yang–Parr hybrid functional (B3LYP/6-311**) basis set in a vacuum of Spartan 14 software .Chemical Reactions Analysis

The key mechanism of action of NSAIDs involves the suppression of the cyclooxygenase (COX) enzymes. COX enzymes are needed to convert arachidonic acid into thromboxanes, prostaglandins (PGE 2), and prostacyclins .科学的研究の応用

Suzuki–Miyaura Coupling

This compound can be utilized in the Suzuki–Miyaura (SM) coupling reaction , which is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction. The compound’s properties may be tailored for application under specific SM coupling conditions, contributing to the synthesis of various boron reagents .

Antibiotic Synthesis

An important application is in the synthesis of ceftolozane , a new intravenous fifth-generation cephalosporin antibiotic. The compound serves as an intermediate in the synthesis process, which involves amination, reduction, esterification, trityl protection, and condensation steps .

Solubility Enhancement for Drug Formulation

The compound can be used to create composites with polymers to improve the solubility of active pharmaceutical ingredients (APIs). This enhancement is crucial for transferring the API to a stable amorphous state, which is beneficial for creating oral drug forms with improved biopharmaceutical characteristics .

Antibacterial Activity

In the field of microbiology, this compound can be part of the development of novel derivatives with antibacterial activity. It could be tested against various bacterial strains, contributing to the discovery of new antibacterial agents .

Anticancer Research

The compound has potential applications in anticancer research. It could be used to develop new derivatives that exhibit anticancer activity against human cancer cell lines, leading to cell death by apoptosis through the inhibition of specific enzymes .

特性

IUPAC Name |

N-[2-[butyl(methyl)amino]ethyl]-2-hydroxy-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N4O3/c1-4-5-9-20(3)11-8-18-15(22)13-16(23)19-14-12(2)7-6-10-21(14)17(13)24/h6-7,10,23H,4-5,8-9,11H2,1-3H3,(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFKNPQXQWWPLPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(C)CCNC(=O)C1=C(N=C2C(=CC=CN2C1=O)C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(butyl(methyl)amino)ethyl)-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(1-methyl-1H-indol-3-yl)acetamide](/img/structure/B2597746.png)

![4-(2-hydroxyethyl)-5-methyl-1-[(2,3,4,5,6-pentamethylphenyl)sulfonyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B2597747.png)

![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)isoxazole-5-carboxamide](/img/structure/B2597748.png)

![Tert-butyl 4-{[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carboxylate](/img/structure/B2597756.png)

![1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(2-(pyridin-4-yl)ethyl)azetidine-3-carboxamide](/img/structure/B2597757.png)

![N-[2-(dimethylamino)ethyl]-2-(2-oxo-1-propyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazin-3-yl)acetamide](/img/structure/B2597758.png)

![N-(4-fluorophenyl)-3-{[3-(trifluoromethyl)benzyl]sulfonyl}-2-thiophenecarboxamide](/img/structure/B2597760.png)

![2-[(1-Benzylazetidin-3-yl)methyl]-6-tert-butyl-2,3-dihydropyridazin-3-one](/img/structure/B2597764.png)

![N,N-dimethyl-N'-[5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridin-3-yl]urea](/img/structure/B2597766.png)